

Application Notes and Protocols for Radiolabeling of Piperazine Derivatives

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Compound of Interest

Compound Name: 2-(4-Benzhydrylpiperazin-1-yl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of piperazine derivatives, a versatile scaffold for developing radiotracers for PET and SPECT imaging. The protocols cover common radiolabeling methods with Carbon-11 ($[^{11}\text{C}]$), Fluorine-18 ($[^{18}\text{F}]$), and Technetium-99m ($[^{99}\text{mTc}]$), targeting a range of receptors implicated in various neurological and oncological conditions.

Introduction to Radiolabeled Piperazine Derivatives

Piperazine derivatives are a prominent class of compounds in medicinal chemistry due to their presence in numerous clinically used drugs. Their ability to be readily modified at the N1 and N4 positions allows for the fine-tuning of their pharmacological properties and the introduction of various radiolabels. This has led to the development of a wide array of radiolabeled piperazine-based ligands for non-invasive *in vivo* imaging of receptors such as sigma receptors, serotonin receptors (5-HT), the vesicular acetylcholine transporter (VACHT), colony-stimulating factor 1 receptor (CSF1R), and metabotropic glutamate receptor 1 (mGluR1). These imaging agents are invaluable tools in drug development and for understanding the pathophysiology of diseases.

Quantitative Data Summary

The following tables summarize the quantitative data for the radiolabeling of various piperazine derivatives as reported in the literature.

Radiot racer	Target	Radioi sotope	Prew cursor	Metho d	Radioc hemic				Refere nce
					Yield (Decay - Correc ted)	Radioch emic al Purity	Specifi c Activit y		
--	Sigma- 2 Recept or	¹¹ C	Desmet hyl precurs or of a hydroph ilic PB28 analogu e	O- alkylatio n with [¹¹ C]CH ₃ I	53% ± 7%	>99%	>100 GBq/ μmol	[1]	INVALID D-LINK- --(S)-1
[¹¹ C]CP PC	CSF1R	¹¹ C	N- desmet hyl precurs or	Methyla tion	52 ± 6%	98.9%	72-93 GBq/ μmol	[2]	
[⁹⁹ mTc] TcN-[3]	5-HT ₇ Recept or	⁹⁹ mTc	1-(3- nitropyri din-2- yl)piper azine derivati ve	Reactio n with ⁹⁹ mTcN ²⁺ core	>96%	>96%	Not Reporte d	[4]	
[⁹⁹ mTc]- tricarbo nyl- arylpipe razine	5-HT _{1a} Recept or	⁹⁹ mTc	Phenyl piperazi ne triazole derivati ve	Reactio n with [⁹⁹ mTc] [(H ₂ O) ₃ (CO) ₃] ⁺	>95%	>95%	Not Reporte d	[5]	

[¹²⁵ I]BP-1	Sigma-1 Receptor	¹²⁵ I	Tributyltin precursor	Iododes tannylat ion	53 ± 10%	>99%	Not Reported	[6]
[¹⁸ F]4a	FAP	¹⁸ F	Alkyne precursor	Click reaction	10.8%	>97.0%	0.1-5.8 GBq/ μ mol	
1-(4-[¹⁸ F]fluorophenyl)piperazine	Precursor	¹⁸ F	N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine and 4-fluoroaniline	Nucleophilic substitution	7-15%	>98%	Not Reported	

Experimental Protocols

Protocol 1: ¹¹C-Labeling of a Piperazine Derivative via O-Alkylation

This protocol describes the radiolabeling of a hydrophilic analogue of PB28 for imaging sigma-2 receptors using [¹¹C]methyl iodide.[1]

Materials:

- Desmethyl precursor of the piperazine derivative
- [¹¹C]Methyl iodide ([¹¹C]CH₃I)
- Anhydrous N,N-dimethylformamide (DMF)
- Sodium hydride (NaH)

- HPLC purification system with a suitable column (e.g., C18)
- Mobile phase (e.g., acetonitrile/water mixture with additives)
- Solid-phase extraction (SPE) cartridge (e.g., C18)
- Sterile water for injection
- Ethanol for formulation

Procedure:

- Precursor Preparation: Dissolve the desmethyl precursor (typically 1-2 mg) in anhydrous DMF (200-300 μ L) in a reaction vial.
- Activation: Add a suspension of sodium hydride in oil (1-2 equivalents) to the precursor solution at room temperature. Stir the mixture for 10-15 minutes to ensure complete deprotonation of the hydroxyl group.
- Radiolabeling Reaction: Bubble the gaseous $[^{11}\text{C}]CH_3\text{I}$ through the reaction mixture at room temperature. The trapping efficiency of $[^{11}\text{C}]CH_3\text{I}$ should be monitored. Continue the reaction for 5-10 minutes at 80-100 °C.
- Quenching: After the reaction, quench the mixture by adding 500 μ L of the HPLC mobile phase.
- Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to the radiolabeled product.
- Formulation: Dilute the collected HPLC fraction with sterile water for injection. Pass the diluted solution through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
- Quality Control: Analyze the final product for radiochemical purity by analytical HPLC and determine the specific activity.

Protocol 2: ^{99}mTc -Labeling of a Piperazine Derivative

This protocol outlines the labeling of a 1-(2-pyridyl)piperazine derivative with a Technetium-99m nitrido core ($[^{99}\text{mTc}]\text{N}^{2+}$) for imaging 5-HT₇ receptors.[\[4\]](#)

Materials:

- Piperazine derivative ligand
- Sodium $[^{99}\text{mTc}]\text{pertechnetate}$ ($\text{Na}[^{99}\text{mTc}]\text{O}_4$)
- Succinic dihydrazide (SDH)
- Stannous chloride (SnCl_2)
- Saline solution (0.9% NaCl)
- Phosphate buffer (pH 7.4)
- HPLC system for quality control

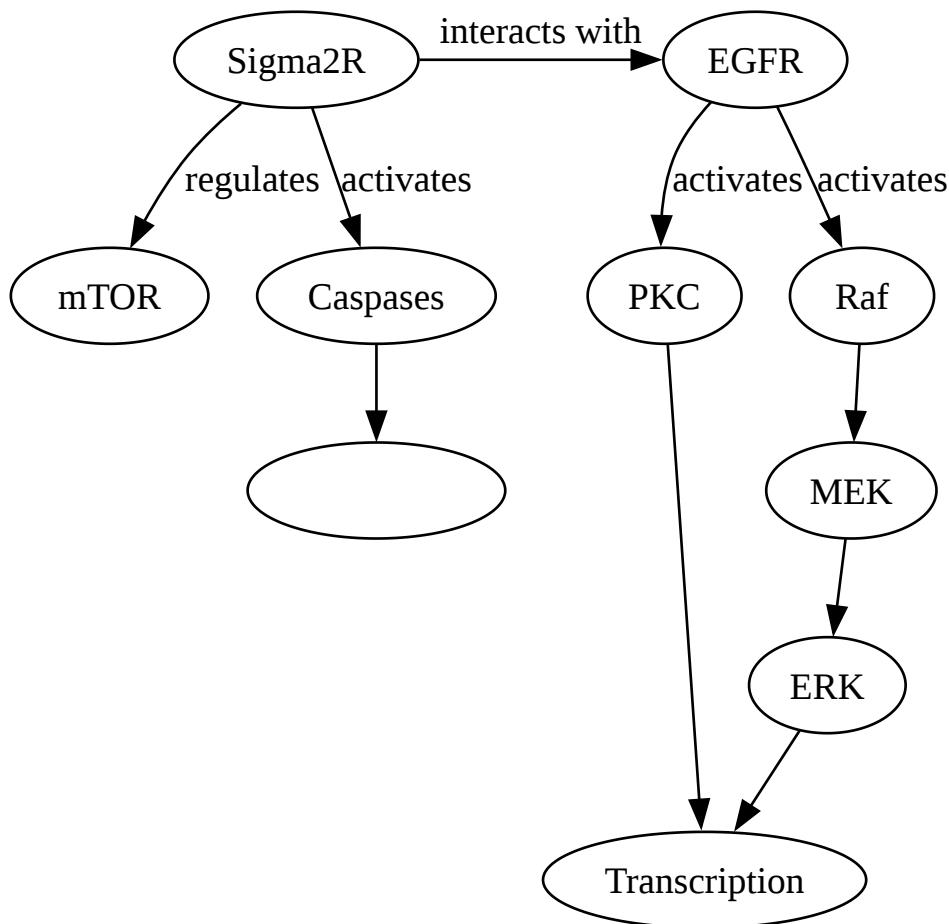
Procedure:

- Preparation of the ^{99}mTc -nitrido core:
 - In a sterile vial, add 5 mg of SDH and 50 μg of SnCl_2 .
 - Add 1 mL of $\text{Na}[^{99}\text{mTc}]\text{O}_4$ solution (activity as required).
 - Heat the vial in a boiling water bath for 15 minutes.
 - Allow the vial to cool to room temperature.
- Radiolabeling:
 - To the vial containing the $[^{99}\text{mTc}]\text{N}^{2+}$ core, add a solution of the piperazine derivative (typically 1 mg dissolved in a small volume of ethanol or DMSO and diluted with saline).
 - Incubate the reaction mixture at room temperature for 20-30 minutes.

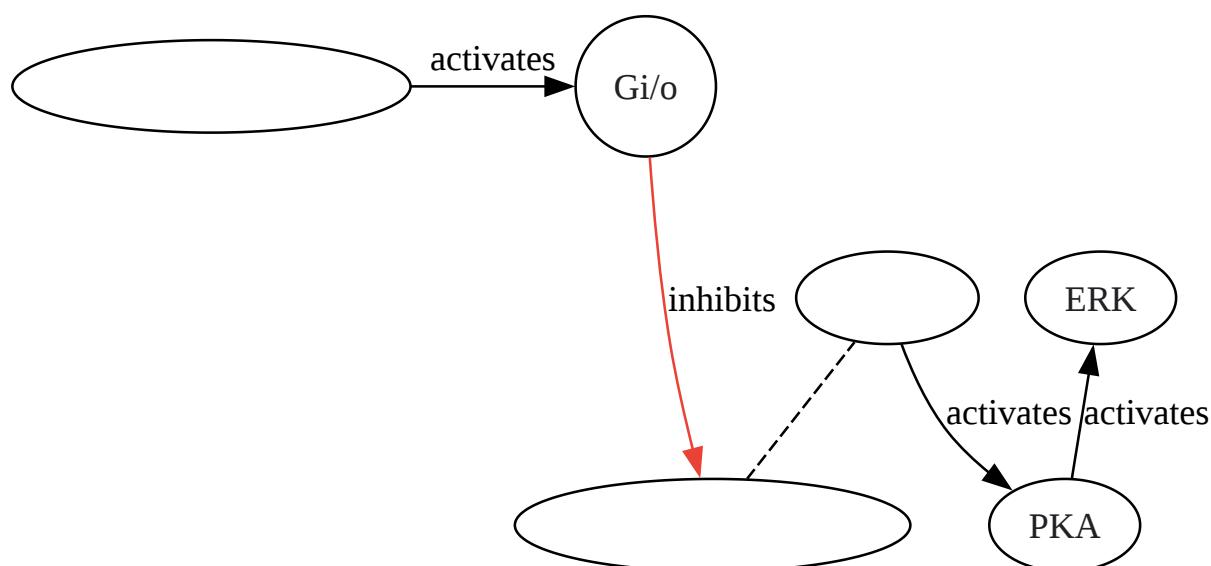
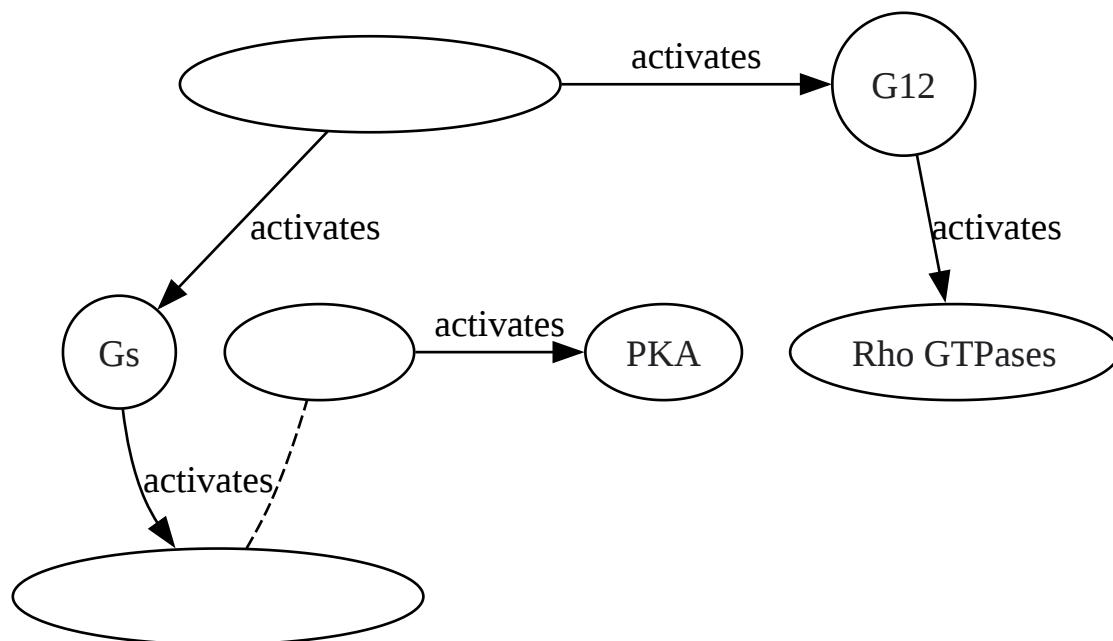
- Quality Control:
 - Determine the radiochemical purity of the labeled compound using radio-HPLC. A common mobile phase is a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

Visualizations

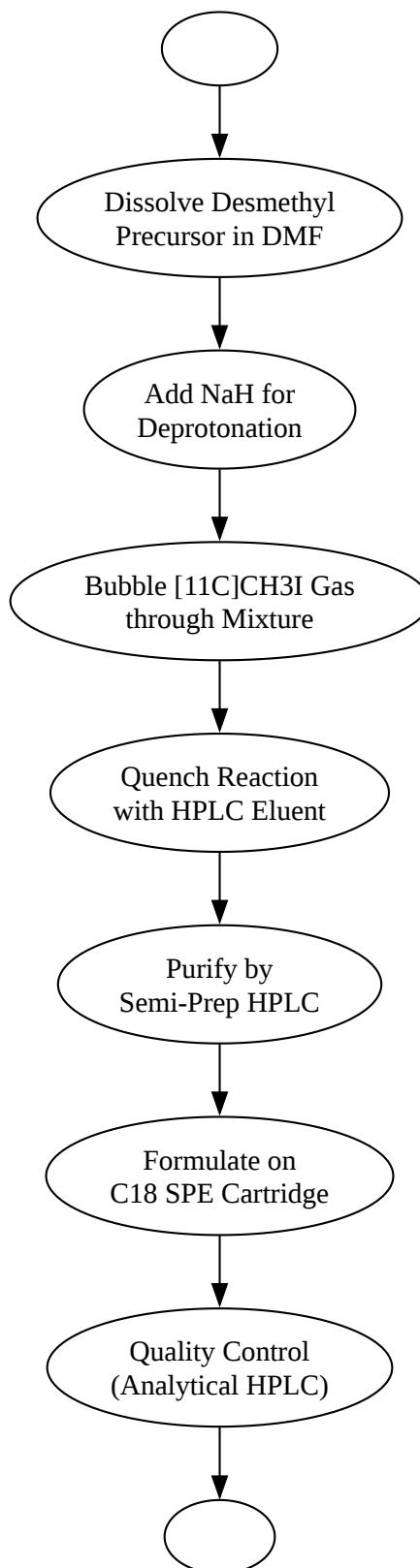
Signaling Pathways

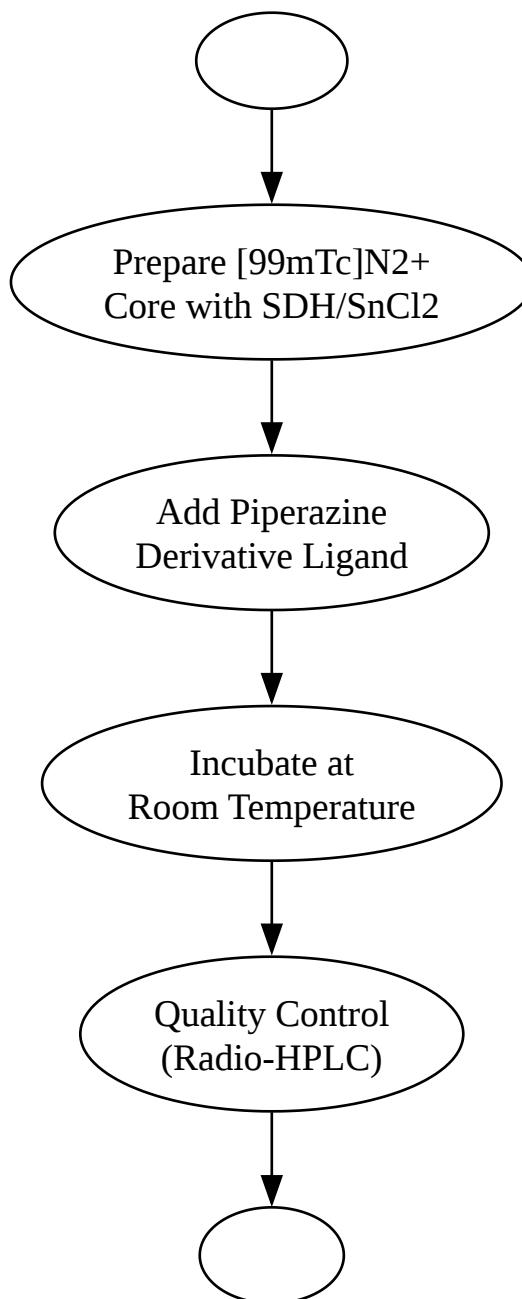


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Experimental Workflows

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